![molecular formula C36H48BP B135759 Tri-tert-butylphosphonium Tetraphenylborate CAS No. 131322-08-2](/img/structure/B135759.png)
Tri-tert-butylphosphonium Tetraphenylborate
Overview
Description
Tri-tert-butylphosphonium tetraphenylborate is a compound that is part of a broader class of tri-tert-butylphosphonium salts. These salts are known for their steric hindrance due to the bulky tert-butyl groups attached to the phosphorus atom. Although the specific compound this compound is not directly mentioned in the provided papers, the related compounds and their properties can give us insights into its characteristics.
Synthesis Analysis
The synthesis of related tri-tert-butylphosphonium salts involves the reaction of tri-tert-butylphosphine with various reagents. For instance, tri-tert-butylphosphine reacts with element(IVb)-tetrachlorides to form tri-tert-butylchlorophosphonium salts . Additionally, the synthesis of bulky tetraarylphosphonium salts, which are structurally similar to tetraphenylborate salts, has been achieved and characterized by NMR and FTMS . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds related to this compound is characterized by significant steric hindrance. For example, the molecular structure of tetra-tert-butyldiphosphine, a related compound, has been determined using electron diffraction and X-ray diffraction, revealing a highly distorted and sterically crowded molecule . This suggests that this compound would also exhibit a sterically hindered structure, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Tri-tert-butylphosphonium salts participate in various chemical reactions. The related tri-tert-butylphosphatetrahedrane can act as a synthon for isomeric tri-tert-butylphosphacyclobutadiene, which undergoes dimerization and cycloaddition reactions . Similarly, tri-tert-butylphosphonium salts could be expected to engage in reactions that are influenced by the steric effects of the tert-butyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of tri-tert-butylphosphonium salts are diverse due to their structural features. The sterically hindered tri-tert-butyl(n-alkyl)phosphonium salts exhibit a complex nonlinear correlation between structure and properties, including hydrophobic and hydrophilic characteristics . These properties are crucial for their application as hybrid catalyst nanomaterials and stabilizers for palladium nanoparticles, which show high catalytic activity in reactions like the Suzuki cross-coupling .
Scientific Research Applications
Understanding Organophosphorus Compounds
Organophosphorus compounds, like the one mentioned, are known for their wide range of applications in various industries due to their chemical properties.
Applications in Industry
Organophosphorus compounds are extensively used in industries such as:
- Flame Retardants : They are used in products like dyes, varnishes, adhesives, synthetic resins, and textiles due to their ability to retard flames effectively (Bruchajzer, Frydrych, & Szymańska, 2015).
- Synthesis and Functionalization : Phosphonic acids, structurally similar to the compound , are used for their bioactive properties, bone targeting, and in the design of supramolecular materials (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Environmental and Health Considerations
While these compounds are beneficial in various applications, it's crucial to consider their environmental and health impact:
- Toxicity and Exposure : Studies indicate that some organophosphorus compounds might have toxic effects, such as neurotoxic and reproductive effects, and their presence has been detected in various environmental matrices (Liu & Mabury, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Tri-tert-butylphosphonium Tetraphenylborate is primarily used as a ligand in palladium-catalyzed reactions . The compound’s primary targets are therefore the palladium catalysts used in these reactions.
Mode of Action
The compound interacts with its targets by binding to the palladium catalysts, thereby influencing the course of the reaction . This interaction can lead to changes in the reaction’s selectivity and efficiency.
Biochemical Pathways
This compound is involved in various organic synthesis reactions, such as the Suzuki cross-coupling reactions of aryl bromides and chlorides . These reactions are part of larger biochemical pathways involved in the synthesis of complex organic compounds.
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the context of chemical reactions. For instance, in palladium-catalyzed reactions, the compound can influence the yield and selectivity of the reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic and should be stored under inert gas at 2-8°C . It is also soluble in methylene chloride and chloroform, slightly soluble in tetrahydrofuran, and insoluble in hexane, toluene, and water . These properties can affect how the compound behaves in different environments and reaction conditions.
properties
IUPAC Name |
tetraphenylboranuide;tritert-butylphosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.C12H27P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-10(2,3)13(11(4,5)6)12(7,8)9/h1-20H;1-9H3/q-1;/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWISVPBFGJWCBS-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48BP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630928 | |
Record name | Tri-tert-butylphosphanium tetraphenylborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
131322-08-2 | |
Record name | Borate(1-), tetraphenyl-, hydrogen, compd. with tris(1,1-dimethylethyl)phosphine (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131322-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tri-tert-butylphosphanium tetraphenylborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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